

Spectroscopic analysis of Ethyl 2ethoxybenzoate derivatives

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Compound of Interest		
Compound Name:	Ethyl 2-ethoxybenzoate	
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An In-depth Technical Guide to the Spectroscopic Analysis of **Ethyl 2-ethoxybenzoate** and Its Derivatives

Introduction

Ethyl 2-ethoxybenzoate and its derivatives are a class of aromatic esters with applications in organic synthesis, medicinal chemistry, and as fragrance components. Accurate structural elucidation and purity assessment are critical for their application, making spectroscopic analysis an indispensable tool for researchers. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies and data interpretation for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy



Proton NMR specifies the number of different types of protons and their neighboring environments. For **ethyl 2-ethoxybenzoate**, the spectrum is characterized by distinct signals for the aromatic protons and the two different ethyl groups (the ethoxy substituent and the ethyl ester group).

Table 1: 1H NMR Spectroscopic Data for Ethyl 2-ethoxybenzoate Derivatives (in CDCl3)

Compoun d	Aromatic Protons (ppm)	-OCH₂- (ester) (ppm)	-OCH ₂ - (ether) (ppm)	-CH₃ (ester) (ppm)	-CH₃ (ether) (ppm)	Other Signals (ppm)
Ethyl 2- ethoxyben zoate[1]	7.76 (dd), 7.39 (td), 6.93 (td), 6.92 (d)	4.34 (q)	4.07 (q)	1.36 (t)	1.43 (t)	
Ethyl 2,6- dimethoxyb enzoate[2]	7.29 (d), 6.57 (dd)	4.40 (q)	-	1.38 (t)	-	3.82 (s, 6H, 2 x OCH₃)
Ethyl 2- methylbenz oate[3]	7.91 (d), 7.36 (t), 7.21 (t)	4.36 (q)	-	1.38 (t)	-	2.58 (s, 3H, Ar- CH₃)

 $|\ Ethyl\ 2\text{-methoxybenzoate}[3]\ |\ 7.79\ (m),\ 7.47\ (m),\ 6.97\ (m)\ |\ 4.37\ (q)\ |\ -\ |\ 3.90\ (s,\ 3H,\ OCH_3)\ |$

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule. The spectrum of ethyl 2,6-dimethoxybenzoate, for example, shows a characteristic signal for the carbonyl (C=O) carbon at 166.7 ppm.[2]

Table 2: 13C NMR Spectroscopic Data for Ethyl 2,6-dimethoxybenzoate (in CDCl₃)[2]



Carbon Atom	Chemical Shift (ppm)
C=O (ester)	166.7
Aromatic Carbons	157.5, 131.2, 113.0, 104.1
-OCH ₂ - (ester)	56.0
-OCH₃ (ether)	41.3

| -CH3 (ester) | 14.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For **ethyl 2-ethoxybenzoate** derivatives, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

Table 3: Key IR Absorption Frequencies for **Ethyl 2-ethoxybenzoate** Derivatives

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)
Ethyl Benzoate (Reference)	~1720	~1275, ~1110	~1600	~2980
Ethyl 2,6- dimethoxybenzo ate[2][4]	1729	N/A	N/A	2965, 2843

| 2-oxo-2H-chromen-7-yl benzoate (Derivative)[5] | 1750 (ester), 1724 (lactone) | 1275 (ester), 1110 (lactone) | 1620, 1610 | 3100, 3080 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **ethyl 2-ethoxybenzoate**, the molecular ion peak is observed at a mass-to-



charge ratio (m/z) of 194.[1] The fragmentation is influenced by the "ortho effect," where the proximity of the ethoxy group to the ester leads to characteristic fragmentation patterns.[6]

Table 4: Key Mass Spectrometry Fragments (m/z) for **Ethyl 2-ethoxybenzoate**[1]

m/z Value	Interpretation
194	[M]+ (Molecular Ion)
165	[M - C ₂ H ₅] ⁺ (Loss of ethyl radical from ester)
147	[M - C₂H₅O] ⁺ (Loss of ethoxy radical)
133	[M - C ₂ H ₅ O - CO] ⁺ or other rearrangement

| 120 | Base Peak, characteristic of ortho-substituted benzoates[1][6] |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified ethyl 2ethoxybenzoate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Apparatus: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) as an internal standard.



Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a standard procedure for volatile aromatic esters.[7]

- Sample Preparation: Prepare a solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 μg/mL.[7]
- GC Instrument Setup:
 - Injector: Set the inlet temperature to 250 °C with an injection volume of 1 μL.[7]
 - Oven Program: Start at an initial temperature of 50 °C, hold for 1 minute, then ramp at 10
 °C/min to 300 °C and hold for 5 minutes.[7]
 - Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7]
- MS Instrument Setup:
 - Ion Source: Set the temperature to 230 °C.[7]
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.[7]
 - Mass Range: Scan a mass range of m/z 40-500.[7]
- Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the eluting compound to identify its molecular weight and fragmentation pattern.

IR Spectroscopy Protocol

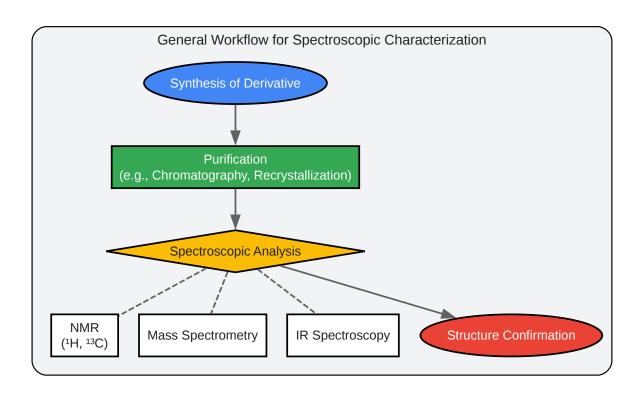
- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Apparatus: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-H).

Visualized Workflows and Relationships

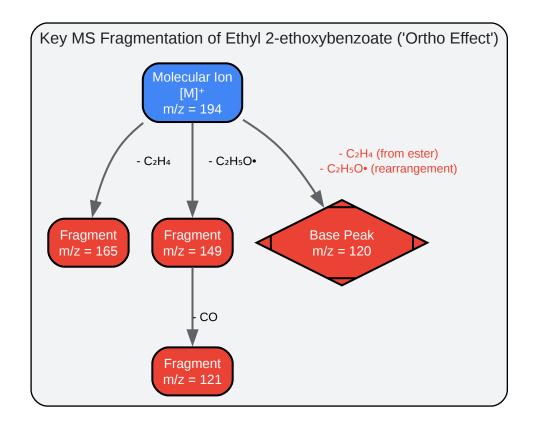
Diagrams are essential for representing complex workflows and molecular relationships in a clear and concise manner.



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Caption: General workflow for the synthesis and spectroscopic characterization of a new compound.





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Caption: Simplified mass spectrometry fragmentation pathway for Ethyl 2-ethoxybenzoate.

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